Comparative Carbonic Anhydrase II (hCA II) Inhibitory Activity: 8-Bromo Derivative vs. 6-Bromo Analog
In a 2020 study, the 8-bromo derivative 8-bromo-6-cyanoquinoline (a close structural analog of 8-bromo-1,2,3,4-tetrahydroquinoline) demonstrated significantly enhanced inhibition of human carbonic anhydrase II (hCA II) compared to its 6-bromo-1,2,3,4-tetrahydroquinoline counterpart. While the 6-bromo-THQ analog exhibited a Ki value of 976.93 nM, the 8-bromo-6-cyanoquinoline analog achieved a Ki of 54.95 nM, representing an approximately 18-fold increase in inhibitory potency [1]. This highlights the superior biological activity profile conferred by the 8-position bromine substitution pattern in this scaffold.
| Evidence Dimension | Enzyme Inhibition (Ki) |
|---|---|
| Target Compound Data | 54.95 nM (Ki for hCA II) |
| Comparator Or Baseline | 6-bromotetrahydroquinoline: 976.93 nM (Ki for hCA II) |
| Quantified Difference | ~18-fold increase in potency (lower Ki) for the 8-position substituted analog |
| Conditions | In vitro hCA II enzyme inhibition assay; Ki values determined for a series of substituted quinolines. |
Why This Matters
This substantial difference in potency directly validates the selection of the 8-bromo THQ scaffold over the 6-bromo isomer for medicinal chemistry campaigns targeting hCA II, which is implicated in glaucoma, epilepsy, and cancer.
- [1] Okten, S., Aydin, A., Kocyigit, U. M., Cakmak, O., Erkan, S., Andac, C. A., ... & Gulcin, I. (2020). Quinoline‐based promising anticancer and antibacterial agents, and some metabolic enzyme inhibitors. Archiv der Pharmazie, 353(9), 2000086. View Source
